2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Overview
Description
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups .
Chemical Reactions Analysis
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Scientific Research Applications
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical agents due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: It is utilized in the development of new materials, such as fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to the modulation of biological processes. For example, some oxadiazole derivatives are known to inhibit human carbonic anhydrase isoforms, which are related to cancer therapy .
Comparison with Similar Compounds
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can be compared with other similar compounds, such as:
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease
Properties
IUPAC Name |
3-cyclopropyl-5-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-2-6-11-8(3-1)10-12-9(13-14-10)7-4-5-7;/h7-8,11H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKSAWBCAXFZAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC(=NO2)C3CC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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